molecular formula C27H15Br3 B12506333 5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene

5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene

Cat. No.: B12506333
M. Wt: 579.1 g/mol
InChI Key: VRJOLFBGTNBHCL-UHFFFAOYSA-N
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Description

5,14,23-tribromoheptacyclo[187002,1003,8011,19012,17021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene is a complex organic compound characterized by its unique heptacyclic structure and multiple bromine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene typically involves multi-step organic reactions. The process begins with the formation of the heptacyclic core, followed by selective bromination at specific positions. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring high yield and purity, and implementing safety measures to handle the reactive brominating agents.

Chemical Reactions Analysis

Types of Reactions

5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove bromine atoms or alter the oxidation state of the compound.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene has several scientific research applications:

    Chemistry: The compound is used as a model system to study the reactivity and stability of heptacyclic structures.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex organic compounds.

Mechanism of Action

The mechanism by which 5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene exerts its effects involves its interaction with specific molecular targets. The bromine atoms and the heptacyclic core play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5,10,15-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene
  • 5,14,23-trichloroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene

Uniqueness

5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4

Properties

Molecular Formula

C27H15Br3

Molecular Weight

579.1 g/mol

IUPAC Name

5,14,23-tribromoheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene

InChI

InChI=1S/C27H15Br3/c28-16-4-1-13-7-22-25(19(13)10-16)23-8-14-2-5-18(30)12-21(14)27(23)24-9-15-3-6-17(29)11-20(15)26(22)24/h1-6,10-12H,7-9H2

InChI Key

VRJOLFBGTNBHCL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C3=C4CC5=C(C4=C6CC7=C(C6=C31)C=C(C=C7)Br)C=C(C=C5)Br

Origin of Product

United States

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